molecular formula C5H7NO B124196 5,6-Dihydropyridin-2(1H)-one CAS No. 6052-73-9

5,6-Dihydropyridin-2(1H)-one

Cat. No. B124196
CAS RN: 6052-73-9
M. Wt: 97.12 g/mol
InChI Key: OXRRHYRRQWIHIV-UHFFFAOYSA-N
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Description

5,6-Dihydropyridin-2(1H)-one is a potent pharmacophore in many naturally occurring medicines . It is an essential six-membered lactam derivative . Drugs containing the 5,6-dihydropyridin-2(1H)-one moiety are of great importance because they have been proven to show significant antifungal, antidiabetic, and anticancer activities .


Synthesis Analysis

A new, universal, and diastereospecific method has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones . This method is based on the intramolecular Wittig cyclization of the triphenyphosphonium salts derived from the N-(3-oxoalkyl)–chloroacetamides . The main method for their synthesis is dehydrogenation of δ-valerolactams, but this route is limited by the availability of the required starting materials .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydropyridin-2(1H)-one is characterized by the presence of a 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold .


Chemical Reactions Analysis

The 5,6-dihydropyridin-2(1H)-one unit could react with cysteamine and lead to ROS generation, and then bring about the occurrence of ROS-induced downstream events, followed by cell cycle arrest and apoptosis .

Scientific Research Applications

Photocycloaddition and Synthesis

5,6-Dihydropyridin-2(1H)-one plays a significant role in photocycloaddition processes. For instance, it has been used in the preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with various side chains, demonstrating good yields and perfect diastereoselectivity (Albrecht, Basler, & Bach, 2008).

Cascade Reactions

This compound is also involved in cascade reactions. A study reported the construction of 1,2-dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol (Yin et al., 2013).

Fluorescent Probes

The compound's derivatives are used in developing fluorescent probes. A novel 100% aqueous solution near-infrared ratiometric fluorescent CN- probe was based on 1,4-dihydropyridines, indicating potential in optical applications and naked-eye identification (Xue et al., 2021).

Synthesis of Substituted Derivatives

5,6-Dihydropyridin-2(1H)-one is crucial in synthesizing substituted derivatives. A method was developed for synthesizing dihydropyridin-2(3H)-ones from penta-2,4-dienamides, where an intramolecular C-N bond was formed through thermal 6π-azaelectrocyclization (Liu et al., 2013).

Characterization and Synthesis of Intermediates

The compound also plays a role in the synthesis and characterization of intermediates for various applications. For example, the synthesis and characterization of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines were described, emphasizing their importance as intermediates for synthesizing various lipid-like compounds (Rucins et al., 2020).

Hydrogen Bond Studies

Investigations into the hydrogen bonds in 1,4-dihydropyridine derivatives, including 5,6-Dihydropyridin-2(1H)-one, have been conducted to understand their chemical properties and interactions (Petrova et al., 2018).

Spectroscopic Characterization and DFT Calculations

Studies have also been focused on spectroscopic characterization and DFT calculations of new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, providing insights into their molecular structures and optical properties (Li et al., 2014).

properties

IUPAC Name

2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRHYRRQWIHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209265
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydropyridin-2(1H)-one

CAS RN

6052-73-9
Record name 5,6-Dihydro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6052-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-tetrahydropyridin-2-one
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Record name 2(1H)-PYRIDONE, 5,6-DIHYDRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
WW Mu, PX Li, Y Liu, J Yang, GY Liu - RSC advances, 2020 - pubs.rsc.org
Piperlongumine (PL), a potent anticancer agent from the plant long pepper (Piper longum), contains the 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold and cinnamoyl unit. In this …
Number of citations: 7 pubs.rsc.org
AS Fisyuk, YG Bundel' - Chemistry of Heterocyclic Compounds, 1999 - Springer
5,6-Dihydropyridin-2(1H)-ones and 5,6-dihydropyridine-2(1H)-thiones (review) Page 1 Chemistry of Heterocyclic Compounds, VoL 35, No. 2, 1999 5,6-DIHYDROPYRIDIN-2(1H)-ONES …
Number of citations: 24 link.springer.com
AS Fisyuk, NV Poendaev - Molecules, 2002 - mdpi.com
A new, universal and diastereospecific method has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 1,5,6,8,8a-hexahydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-…
Number of citations: 24 www.mdpi.com
Z Makra, R Madácsi, TA Martinek… - Advanced Synthesis …, 2022 - Wiley Online Library
An elegant P(nBu) 3 ‐triggered synthetic approach has been developed towards multisubstituted 5,6‐dihydropyridin‐2(1H)‐one and pyridin‐2(1H)‐one derivatives exploiting a domino …
Number of citations: 3 onlinelibrary.wiley.com
Y Kawanaka, K Kobayashi, S Kusuda, T Tatsumi… - Bioorganic & medicinal …, 2003 - Elsevier
The process of discovery and biological evaluation of α,β-unsaturated cyclic amidines, as selective inhibitors of inducible nitric oxide synthase (iNOS), is reported. Dihydropyridin-2(1H)-…
Number of citations: 29 www.sciencedirect.com
AS Fisyuk, MA Vorontsova, SA Ivanov - Chemistry of Heterocyclic …, 1994 - Springer
Cyclization of N-3-oxoalkylamides of substituted phenylacetic acids under the influence of bases produces 3-aryl-substituted 5, 6-dihydropyridin-2(1H)-ones. Dehydrogenation of these …
Number of citations: 6 link.springer.com
K Salah, E Blanco‐López, A Sirvent, C Behloul… - …, 2022 - Wiley Online Library
Indium‐mediated allylation of N‐tert‐butanesulfinyl imines derived from indole‐2 and 3‐carbaldehydes 3 and 5 with allylic bromides 6, proceed with high diastereoselectivity. …
XH Zeng, HM Wang, MW Ding - Organic letters, 2015 - ACS Publications
A one-pot synthetic approach to 5,6-dihydropyridin-2(1H)-ones has been developed using a domino process involving Ugi, aldol, and hydrolysis reactions, starting with Baylis–Hillman …
Number of citations: 33 pubs.acs.org
FP Lee, YC Chen, JJ Chen, IL Tsai… - Helvetica chimica …, 2004 - Wiley Online Library
Two new cyclobutanoid amides, piperarborenine A (=1,1′‐{[(1α,2α,3β,4β)‐2,4‐bis(3,4‐dimethoxyphenyl)cyclobutane‐1,3‐diyl]dicarbonyl}bis[5,6‐dihydropyridin‐2(1H)‐one]; 1) and …
Number of citations: 51 onlinelibrary.wiley.com
NA Nedolya, AI Albanov, LV Klyba… - Russian journal of …, 2006 - Springer
Pyridine derivatives, including pyridinones and dihydropyridinones, are key structural fragments in many natural biologically active compounds and most important medical agents, …
Number of citations: 1 link.springer.com

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